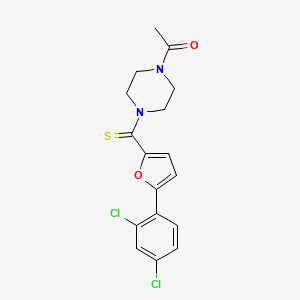

1-(4-(5-(2,4-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone

Description

This compound features a piperazine core substituted with an ethanone group at the 1-position and a 5-(2,4-dichlorophenyl)furan-2-carbonothioyl moiety at the 4-position. Piperazine derivatives are widely explored for their pharmacological versatility, including antipsychotic, antifungal, and antiproliferative activities .

Properties

IUPAC Name |

1-[4-[5-(2,4-dichlorophenyl)furan-2-carbothioyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O2S/c1-11(22)20-6-8-21(9-7-20)17(24)16-5-4-15(23-16)13-3-2-12(18)10-14(13)19/h2-5,10H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMZDTZWIGKZBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=S)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-(2,4-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via electrophilic aromatic substitution reactions.

Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes.

Coupling Reactions: The final step involves coupling the furan ring with the piperazine ring and the dichlorophenyl group under controlled conditions, often using catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-(2,4-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the dichlorophenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(4-(5-(2,4-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(5-(2,4-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Piperazine-Ethanone Frameworks

Table 1: Key Structural Analogues and Their Features

Key Observations:

- In contrast, tetrazole-thioether derivatives (e.g., 7e) exhibit antiproliferative effects, likely due to enhanced electrophilicity and DNA interaction .

- Carbonothioyl vs. Sulfonyl Groups: The carbonothioyl (C=S) moiety in the target compound may offer improved metabolic stability compared to sulfonyl (SO₂) groups in analogs like 7e, as thioethers are less prone to enzymatic oxidation .

Pharmacological Activity Comparison

Antipsychotic Piperazine Derivatives:

- Compounds like 1-(biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethanone demonstrate potent anti-dopaminergic and anti-serotonergic activities, with QSAR models highlighting the role of QPlogBB (brain/blood partition coefficient) in optimizing CNS penetration . The target compound lacks the biphenyl moiety critical for CNS activity, suggesting divergent applications.

Antifungal Piperazine Derivatives:

- Ketoconazole derivatives (e.g., 1-[4-(4-dioxolanylphenyl)piperazin-1-yl]ethanone) rely on imidazole and dichlorophenyl groups for cytochrome P450 inhibition . The target compound’s furan-carbonothioyl group may instead target fungal cell wall synthesis or ergosterol pathways, akin to terbinafine derivatives .

Antiproliferative Sulfonyl-Triazole Derivatives:

- Compounds such as 7e–7k exhibit IC₅₀ values in the micromolar range against cancer cell lines, attributed to sulfonyl groups enhancing electrophilic reactivity and triazole-mediated DNA intercalation . The target compound’s dichlorophenyl-furan moiety may confer distinct mechanisms, such as tubulin inhibition.

Biological Activity

The compound 1-(4-(5-(2,4-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other relevant biological effects.

Chemical Structure

The molecular structure of the compound can be represented as follows:

Key Functional Groups

- Furan ring : Contributes to the compound's reactivity and biological activity.

- Piperazine moiety : Known for its role in various pharmacological effects.

- Dichlorophenyl group : Enhances lipophilicity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures showed effective inhibition against various bacterial strains, including E. coli and S. aureus .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 280 µg/mL |

| 2 | S. aureus | 265 µg/mL |

| 3 | B. cereus | 230 µg/mL |

Anticancer Potential

The anticancer properties of this compound have also been investigated. A study comparing various derivatives found that certain modifications led to enhanced cytotoxicity against cancer cell lines, outperforming standard chemotherapy agents like doxorubicin .

The proposed mechanisms for the biological activity of this compound include:

- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may induce oxidative stress in microbial cells, leading to cell death .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of derivatives based on furan and piperazine were synthesized and tested against common pathogens. The results indicated a strong correlation between structural modifications and antimicrobial potency. The most effective compounds exhibited MIC values significantly lower than those of traditional antibiotics.

Case Study 2: Antitumor Activity

A study focusing on the anticancer effects of similar compounds revealed that specific substitutions on the piperazine ring enhanced cytotoxicity against breast cancer cell lines. The study utilized both in vitro assays and in vivo models to confirm the efficacy of these compounds as potential therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.